4-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Overview
Description
The compound contains several functional groups including a trifluoromethoxy group attached to a phenyl ring, an oxadiazole ring, and a benzo[b][1,4]oxazin-3(4H)-one group. The presence of these groups could give the compound unique physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The trifluoromethoxy group is electron-withdrawing, which could have significant effects on the electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the trifluoromethoxy group and the oxadiazole ring. These groups could potentially participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethoxy group could make the compound more lipophilic, which could influence its solubility and stability .Scientific Research Applications
Molecular Structure and Interactions
Research on similar compounds has focused on the analysis of molecular structure and interactions. For example, the study of 1,2,4-triazole and oxadiazole derivatives has revealed intricate molecular arrangements and hydrogen bonding patterns, which are crucial for understanding the physicochemical properties and potential applications of these heterocycles in materials science and drug design (Fun et al., 2011).
Antimicrobial Activities
Several studies have synthesized oxadiazole derivatives and evaluated their antimicrobial activities. The creation of new compounds often demonstrates moderate to good activities against various bacterial and fungal strains, highlighting the potential of oxadiazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Liquid Crystal Applications
Compounds containing oxadiazole units have been investigated for their liquid crystalline properties. These materials are of interest for applications in electronic displays and other optoelectronic devices due to their unique ability to manipulate light. Research into discotic liquid-crystalline oxadiazoles, for example, has shown promising electron-transport properties, indicating potential uses in organic electronics (Zhang et al., 2003).
Photophysical Properties
The study of oxadiazole derivatives also extends to their photophysical properties. Such compounds have been synthesized and characterized, revealing their potential in luminescent materials and fluorescent markers. These properties are valuable for applications ranging from bioimaging to the development of novel light-emitting devices (Han et al., 2010).
Organic Synthesis and Chemical Reactions
Oxadiazole and related heterocycles are versatile intermediates in organic synthesis. Their reactions with various reagents can lead to a wide array of functionalized molecules, serving as key steps in the synthesis of complex organic compounds with potential applications in medicinal chemistry and materials science (Nakamura et al., 2003).
Future Directions
Properties
IUPAC Name |
4-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3O4/c19-18(20,21)27-12-7-5-11(6-8-12)17-22-15(28-23-17)9-24-13-3-1-2-4-14(13)26-10-16(24)25/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTYWXAMIGKNGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CC3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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